molecular formula C17H20N4O3S B11028661 N-(4-ethylphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

N-(4-ethylphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No.: B11028661
M. Wt: 360.4 g/mol
InChI Key: GYJAMKDNQXLWAO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a solid compound belonging to the class of pyrrolotriazines. These compounds consist of a pyrrole ring fused to a triazine ring . Its molecular formula is C19H22N6O3.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type. Major products formed from these reactions would vary accordingly.

Scientific Research Applications

    Chemistry: It could serve as a building block for designing novel organic molecules.

    Biology: Researchers might explore its interactions with biological macromolecules.

    Medicine: Investigations into its pharmacological properties, such as anticancer or anti-inflammatory effects.

    Industry: It may find use in materials science or catalysis.

Mechanism of Action

The compound likely exerts its effects through specific molecular targets and pathways. Unfortunately, detailed information on its mechanism of action remains elusive.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, exploring structurally related compounds (such as other pyrrolotriazines) could highlight its uniqueness.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C17H20N4O3S/c1-4-10-5-7-11(8-6-10)18-14(23)12-9-13(22)20-16(25)19-15(24)17(2,3)21(12)20/h5-8,12H,4,9H2,1-3H3,(H,18,23)(H,19,24,25)

InChI Key

GYJAMKDNQXLWAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C

Origin of Product

United States

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